![molecular formula C22H25N3O7S B2923542 3,4,5-triethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886907-29-5](/img/structure/B2923542.png)
3,4,5-triethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound “3,4,5-triethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring, a benzamide group, and multiple ethoxy groups attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the benzamide group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the benzamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives closely related to "3,4,5-triethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide" have been synthesized and evaluated for their anticancer activity. For instance, a series of substituted benzamides were designed and tested against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds showed moderate to excellent anticancer activities, with some derivatives exhibiting higher potency than the reference drug, etoposide (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
Another study focused on the synthesis of novel sulfonyl derivatives, including isopropyl thiazole-based compounds, which demonstrated significant antibacterial, antifungal, and antitubercular activities. These findings underscore the potential of similar structures for developing new antimicrobial and antitubercular agents (Suresh Kumar et al., 2013).
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides, a class of compounds related to the one , has shown that these compounds possess electrophysiological activity that could be beneficial in treating arrhythmias. The study identified several compounds with potency comparable to that of known class III agents, suggesting their potential in developing new therapeutic options for cardiac arrhythmias (Morgan et al., 1990).
Antidiabetic Activity
In the search for antidiabetic agents, a series of benzamide derivatives, including structures similar to "3,4,5-triethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide," were synthesized and evaluated. This research identified compounds with significant antihyperglycemic activity, indicating their potential as new treatments for diabetes mellitus (Nomura et al., 1999).
Mechanism of Action
Mode of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various proteins and receptors .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties, indicating their involvement in a wide range of biochemical pathways .
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various diseases, indicating their potential therapeutic effects .
Future Directions
The future research directions for this compound would depend on its current applications. If it’s being studied for its potential use in medicine, for example, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-9-8-10-16(11-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBDQOOJJMAGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide |
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